NaV1.7 Channel Antagonist Activity: Quantitative Comparison with In-Class Benzofuran Carboxamides
The target compound demonstrates measurable antagonist activity at the human NaV1.7 voltage-gated sodium channel, a validated pain target, with an IC50 of 240 nM in the PatchXpress electrophysiology assay using partially inactivated channels expressed in HEK293 cells [1][2]. In contrast, a structurally related benzofuran-2-carboxamide (BDBM50470016) tested in a rat brain synaptosome [3H]batrachotoxin displacement assay showed substantially weaker NaV channel inhibition with an IC50 of 39,000 nM (>160-fold difference), indicating that the specific dimethylaminoethyl-furan-3-carboxamide architecture confers superior NaV1.7 engagement within this chemotype [3]. The target compound also showed state-dependent activity: under non-inactivated channel conditions, the IC50 shifted to 3,000 nM, while under manual whole-cell patch clamp conditions (partially inactivated state), the IC50 was 800 nM, confirming preferential binding to the inactivated state [1].
| Evidence Dimension | NaV1.7 channel antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 240 nM (partially inactivated state, PatchXpress); IC50 = 800 nM (partially inactivated state, manual patch clamp); IC50 = 3,000 nM (non-inactivated state, manual patch clamp) |
| Comparator Or Baseline | In-class benzofuran-2-carboxamide (BDBM50470016): IC50 = 39,000 nM (rat brain synaptosome [3H]batrachotoxin displacement) |
| Quantified Difference | Target compound is ~160-fold more potent than comparator under partially inactivated conditions; ~16-fold more potent under non-inactivated conditions |
| Conditions | Human NaV1.7 expressed in HEK293 cells; PatchXpress and manual whole-cell patch clamp electrophysiology [1]; Rat brain cerebral cortex synaptosome [3H]batrachotoxin A 20-alpha-benzoate displacement assay [3] |
Why This Matters
The state-dependent NaV1.7 antagonist profile at sub-micromolar potency differentiates this compound from generic benzofuran-2-carboxamides for pain-target screening cascades, where state-dependent sodium channel blockers are preferentially sought to achieve therapeutic selectivity over cardiac NaV1.5 channels.
- [1] BindingDB. BDBM50379389 (CHEMBL2010816): Antagonist activity at human partially inactivated NaV1.7 channel, IC50 = 240 nM, 800 nM, and 3,000 nM under three assay conditions. Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389 View Source
- [2] BindingDB. Entry for CHEMBL2010816: Bioactivity summary including 26 IC50 measurements across multiple targets. Available at: https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL2010816/ View Source
- [3] BindingDB. BDBM50470016 (CHEMBL288505): In vitro inhibition of voltage-gated sodium channel by [3H]batrachotoxin displacement in rat brain synaptosomes, IC50 = 39,000 nM. Available at: https://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50470016 View Source
